

Precision Quantification of UR-144 Metabolites: A Comparative Technical Guide

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Compound of Interest

Compound Name: *UR-144 N-(4-hydroxypentyl)
metabolite-d5*

Cat. No.: *B1163936*

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Executive Summary

The quantification of UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) metabolites presents a unique analytical challenge due to rapid parent drug clearance, extensive Phase I/II metabolism, and structural isobarism with fluorinated analogs like XLR-11.

This guide moves beyond basic detection to focus on quantification accuracy and precision. While Immunoassays (HEIA/ELISA) serve as rapid screens, they lack the specificity required for definitive forensic confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) offers structural resolution but struggles with the polarity of glucuronidated metabolites without extensive derivatization.

The Verdict: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard, offering Limits of Quantitation (LOQ) as low as 0.05–0.1 ng/mL with precision (CV) consistently <15%, provided that enzymatic hydrolysis is optimized.

Part 1: The Metabolic Landscape & Analytical Targets

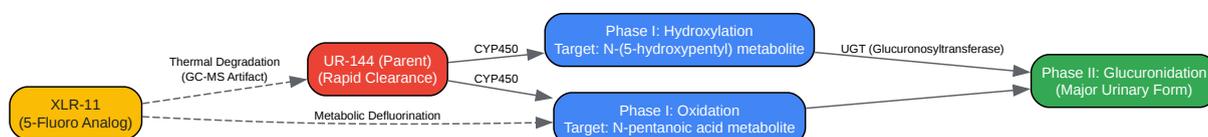
To quantify UR-144 accurately, one must target the correct biomarkers. The parent compound is rarely detectable in urine.^[1] The primary targets for quantification are the N-(5-

hydroxypentyl) and N-pentanoic acid metabolites.[2]

Critical Causality: The XLR-11 Interference

A major analytical pitfall is the relationship between UR-144 and XLR-11 (5-fluoro-UR-144). Thermal degradation of XLR-11 (e.g., in a GC injection port) can produce UR-144. Furthermore, metabolic defluorination of XLR-11 in vivo can yield UR-144 metabolites. Expert Insight: Detection of the N-(5-hydroxypentyl) metabolite without fluorinated metabolites suggests UR-144 intake; presence of both suggests XLR-11.

Visualization: Metabolic Pathway & Target Selection



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Figure 1: Metabolic pathway of UR-144 highlighting the transition from parent drug to polar Phase II conjugates, which necessitates hydrolysis for accurate quantification.

Part 2: Comparative Performance Analysis

The following data aggregates validation studies comparing the three primary modalities.

Table 1: Performance Metrics by Methodology

Feature	LC-MS/MS (Gold Standard)	GC-MS (Traditional)	Immunoassay (Screening)
Primary Analyte	N-(5-hydroxypentyl) metabolite	Derivatized N-(5-hydroxypentyl)	Generic Indole Metabolites
Sample Prep	Dilute-and-shoot or SPE	LLE + Silylation (BSTFA/TMCS)	Direct Urine
LOD (Limit of Detection)	0.05 – 0.15 ng/mL	1.0 – 5.0 ng/mL	~5.0 ng/mL (Cutoff dependent)
LOQ (Limit of Quantitation)	0.5 – 1.0 ng/mL	5.0 – 10.0 ng/mL	N/A (Qualitative)
Precision (CV %)	< 15%	< 20%	Variable near cutoff
Cross-Reactivity	Low (Mass resolved)	Low (Structure resolved)	High (Reacts with XLR-11, JWH-018)
Throughput	High (5-8 min run)	Low (30+ min run + derivatization)	Very High

Expert Commentary:

- LC-MS/MS: Superior sensitivity allows for the detection of trace use windows that GC-MS misses. The lack of derivatization reduces preparative error.
- GC-MS: Useful for distinguishing structural isomers if chromatographic resolution is high, but thermal instability of metabolites is a risk.[3]
- Immunoassay: Only suitable for flagging presumptive positives. The high cross-reactivity with XLR-11 makes it unreliable for specific UR-144 quantification.

Part 3: Validated Experimental Protocol (LC-MS/MS)

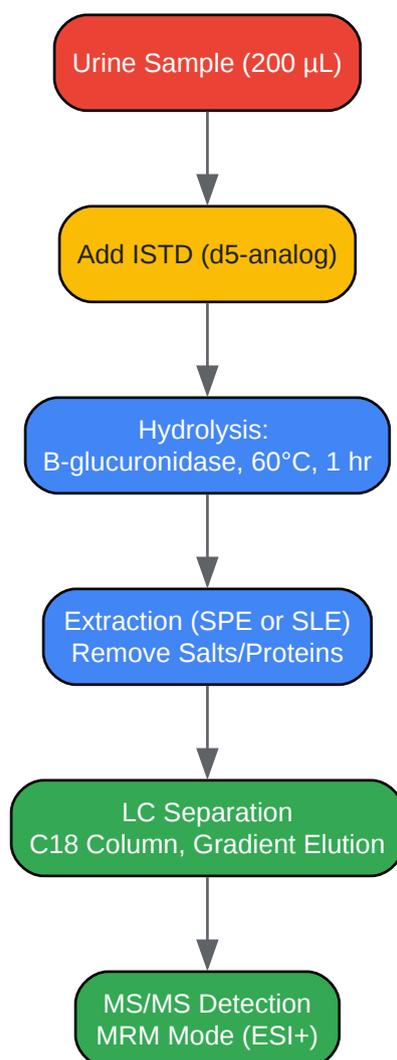
This protocol prioritizes robustness and self-validation. It includes an enzymatic hydrolysis step, which is non-negotiable for urine analysis as >80% of metabolites may be glucuronidated.

Reagents & Standards

- Target Standard: UR-144 N-(5-hydroxypentyl) metabolite.[1][2][4][5]
- Internal Standard (ISTD): UR-144 N-(5-hydroxypentyl)-d5 (Deuterated standards are critical to correct for matrix effects).
- Enzyme:

-glucuronidase (Recombinant or E. coli derived preferred over Helix pomatia for cleaner background).

Workflow Logic



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Figure 2: Step-by-step LC-MS/MS workflow ensuring deconjugation and matrix cleanup.

Step-by-Step Methodology

- Sample Preparation:
 - Aliquot 200 μ L of urine.
 - Add 20 μ L of Internal Standard solution (100 ng/mL).
- Hydrolysis (The "Hidden" Variable):
 - Add 50 μ L
-glucuronidase buffer (pH 5.0).
 - Incubate at 60°C for 60 minutes.
 - Validation Check: Run a QC sample with known glucuronidated standard to verify >95% hydrolysis efficiency.
- Extraction (Supported Liquid Extraction - SLE):
 - Load hydrolyzed sample onto SLE cartridge (diatomaceous earth).
 - Wait 5 minutes for absorption.
 - Elute with 2 x 1 mL Ethyl Acetate.
 - Evaporate to dryness under nitrogen; reconstitute in 100 μ L Mobile Phase (50:50 MeOH:H₂O).
- LC-MS/MS Parameters:
 - Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Ionization: Electrospray Ionization (ESI) Positive Mode.

- MRM Transitions:
 - Quantifier: 328.2
144.1
 - Qualifier: 328.2
232.2

Part 4: Troubleshooting & Optimization

Matrix Effects & Ion Suppression

Urine is a complex matrix. If you observe low recovery (<70%) or poor peak shape:

- Solution: Switch from "Dilute-and-Shoot" to Solid Phase Extraction (SPE).
- Check: Compare the peak area of the ISTD in the matrix vs. in a clean solvent. A suppression >25% indicates a need for cleaner extraction.

Isomeric Separation

UR-144 metabolites can co-elute with XLR-11 metabolites.

- Solution: Use a phenyl-hexyl column instead of a standard C18. The pi-pi interactions often provide better separation of these structural analogs.

Carryover

Synthetic cannabinoids are lipophilic and "sticky."

- Solution: Implement a needle wash with high organic content (e.g., 50:25:25 Isopropanol:Acetonitrile:Acetone) between injections.

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